Product packaging for Dazoxiben(Cat. No.:CAS No. 103735-00-8)

Dazoxiben

Cat. No.: B035268
CAS No.: 103735-00-8
M. Wt: 232.23 g/mol
InChI Key: XQGZSYKGWHUSDH-UHFFFAOYSA-N
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Description

Dazoxiben is a potent and selective inhibitor of thromboxane A2 (TXA2) synthase, a key enzyme in the arachidonic acid cascade. This compound is a critical research tool for investigating the role of thromboxane in various physiological and pathophysiological processes. By selectively blocking the conversion of prostaglandin H2 (PGH2) to TXA2, this compound causes a redirection of the prostaglandin endoperoxide substrate towards the synthesis of prostacyclin (PGI2) and other prostaglandins, leading to a unique shift in the prostanoid profile from a pro-aggregatory and vasoconstrictive state to an anti-aggregatory and vasodilatory one. Its primary research applications include the study of platelet aggregation, thrombosis, and cardiovascular diseases such as hypertension and atherosclerosis. Researchers utilize this compound to dissect the intricate balance between thromboxane and prostacyclin in vascular homeostasis, to model ischemic heart conditions, and to explore potential therapeutic strategies for conditions driven by an overproduction of thromboxane. It is supplied with detailed analytical data, including HPLC and NMR confirmation, to ensure identity and purity for your research needs. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O3 B035268 Dazoxiben CAS No. 103735-00-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-imidazol-1-ylethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H12N2O3/c15-12(16)10-1-3-11(4-2-10)17-8-7-14-6-5-13-9-14/h1-6,9H,7-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGZSYKGWHUSDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCCN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

74226-22-5 (hydrochloride)
Record name Dazoxiben [INN:BAN]
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DSSTOX Substance ID

DTXSID9045639
Record name Dazoxiben
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Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

78218-09-4, 103735-00-8
Record name Dazoxiben
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Record name Dazoxiben [INN:BAN]
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Record name 4-(2-(1-Imidazolyl)ethoxy)benzoic acid
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Record name Dazoxiben
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Record name Dazoxiben
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Record name DAZOXIBEN
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Ii. Pharmacological Mechanisms and Biochemical Pathways of Dazoxiben

Thromboxane (B8750289) Synthase Inhibition by Dazoxiben (B1663000)

Redirection of Prostaglandin (B15479496) Endoperoxide Metabolism

Role of Prostaglandin D2 in this compound's Antiplatelet Effects this compound, by inhibiting thromboxane A2 synthetase, leads to an accumulation of prostaglandin (PG) endoperoxides, which are then shunted towards the synthesis of other prostanoids, including anti-aggregatory prostaglandins (B1171923) such as Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2)mdpi.comthieme-connect.comashpublications.orgmedchemexpress.com. The antiplatelet effect observed with this compound is largely attributed to this increased generation of PGD2thieme-connect.comnih.gov. PGD2 exerts its anti-aggregating action by stimulating adenylate cyclase within platelets, thereby increasing intracellular levels of cyclic AMP (cAMP)thieme-connect.comnih.gov.

Research findings support this mechanism, demonstrating that the anti-aggregating effect of this compound on arachidonic acid-induced platelet aggregation can be prevented by the compound SQ 22536, a known inhibitor of adenylate cyclase thieme-connect.comnih.gov. SQ 22536 not only counteracts the anti-aggregating effect of PGD2 but also blunts the increase in platelet cAMP levels induced by either this compound or sodium arachidonate (B1239269) thieme-connect.comnih.gov. This suggests a critical role for PGD2-mediated cAMP elevation in the antiplatelet activity of this compound. Studies have identified "responder" individuals in whom this compound successfully inhibits arachidonic acid-induced platelet aggregation, a phenomenon linked to the generation of PGD2 thieme-connect.comashpublications.orgnih.gov. In "non-responder" individuals, other undefined factors may counteract the anti-aggregating activity of PGD2 thieme-connect.com.

Interaction with Platelet Aggregation Pathways this compound acts as a selective inhibitor of thromboxane A2 synthetase in human plateletsthieme-connect.comashpublications.orgmedchemexpress.comnih.govselleckchem.com. This inhibition results in a reduction of TXA2 production, a potent pro-aggregatory and vasoconstrictive eicosanoidmdpi.comashpublications.orgmdpi.com. Concurrently, the metabolic diversion of prostaglandin endoperoxides leads to an increased formation of other prostanoids, including anti-aggregatory PGD2 and PGE2, as well as PGF2αmdpi.comashpublications.orgmedchemexpress.com. The overall impact of this compound on platelet aggregation is a complex interplay between the reduction of pro-aggregatory TXA2 and the increased presence of anti-aggregatory prostaglandinsmdpi.comashpublications.org.

Effects on Arachidonic Acid-Induced Platelet Aggregation this compound has been shown to inhibit arachidonic acid (AA)-induced platelet aggregation, although this effect is not universal across all individuals and is dependent on the "responder" status of the platelet-rich plasma (PRP)thieme-connect.comashpublications.orgnih.govresearchgate.netnih.gov. In "responder" samples, this compound effectively prevents aggregation and the release reaction induced by AAthieme-connect.comnih.govresearchgate.netnih.gov. However, in "non-responder" samples, aggregation may still occur despite significant inhibition of thromboxane synthesis, possibly due to the continued formation of prostaglandin endoperoxides that can act as pro-aggregatory mediators by replacing TXA2thieme-connect.comashpublications.orgahajournals.org.

The anti-aggregating effect of this compound in "responders" is closely associated with increased levels of PGD2 and subsequent elevation of intraplatelet cAMP thieme-connect.comnih.gov. Furthermore, the combined administration of this compound with a thromboxane receptor antagonist, such as BM 13.177, has been shown to synergistically enhance the inhibition of arachidonic acid-induced platelet aggregation and significantly increase intraplatelet cAMP levels, whereas the individual drugs alone may not produce such an effect on cAMP nih.govresearchgate.netresearchgate.net.

Table 1: Effect of this compound on Arachidonic Acid-Induced Platelet Aggregation in Human Platelet-Rich Plasma

Study PopulationThis compound ConcentrationEffect on AA-Induced AggregationAssociated Biochemical ChangeReference
Healthy Volunteers (n=16)40 µMInhibited in 4/16 "responders"Increased PGD2 and cAMP thieme-connect.comashpublications.orgnih.gov
Healthy Volunteers (n=20)VariedPrevented in 9/20 samplesIncreased cAMP sensitivity nih.gov

Influence on Collagen-Induced Platelet Aggregation this compound has been observed to reduce the maximal rate of collagen-induced platelet aggregationnih.govthieme-connect.comcapes.gov.br. However, its efficacy in this regard is generally less pronounced compared to acetylsalicylic acid (ASA)nih.govthieme-connect.com. In some experimental models, such as in guinea-pigs, this compound produced a dose-dependent inhibition of collagen-induced aggregationresearchgate.net. Conversely, in certain in vitro and in vivo rabbit models, this compound partially inhibited responses to thrombin, but collagen-induced aggregation was reported as unalterednih.govjci.orgthieme-connect.com. Specifically, aggregation and nucleotide release induced by collagen at a concentration of 95 µg/ml in platelet-rich plasma and whole blood were unaltered by this compound in some studiesjci.org.

Table 2: Influence of this compound on Collagen-Induced Platelet Aggregation

Species/SystemThis compound EffectComparison to ASAReference
Human (in vivo)Reduced maximal rateLess effective than ASA nih.govthieme-connect.comcapes.gov.br
Guinea-pigs (in vivo)Dose-dependent inhibitionNot specified researchgate.net
Human PRP/Whole Blood (in vitro)Unaltered (at 95 µg/ml collagen)Not specified jci.org

Influence on Intraplatelet cAMP Levels The influence of this compound on intraplatelet cyclic AMP (cAMP) levels is a critical aspect of its antiplatelet mechanism. This compound, by shunting prostaglandin endoperoxides towards PGD2, leads to an increase in intraplatelet cAMPthieme-connect.comnih.gov. This increase in cAMP is a key mediator of its anti-aggregating effect, as PGD2 activates adenylate cyclase, the enzyme responsible for cAMP synthesisthieme-connect.comnih.gov. The adenylate cyclase inhibitor SQ 22536 can effectively blunt the rise in platelet cAMP levels induced by this compound, thereby preventing its anti-aggregating actionthieme-connect.comnih.gov.

However, it is important to note that the effect on cAMP levels can be more pronounced in specific contexts. For instance, while this compound alone might not significantly affect cyclic AMP levels in arachidonic acid-treated platelets in some instances amanote.com, the combination of this compound with a thromboxane receptor antagonist (e.g., BM 13.177) has been shown to significantly increase intraplatelet cAMP in human platelet-rich plasma stimulated with arachidonic acid, whereas the individual drugs did not affect it when used alone nih.govresearchgate.netresearchgate.net. This suggests that the full impact of this compound on cAMP may be realized in combination therapies or when other modulating factors are present.

Table 3: Influence of this compound on Intraplatelet cAMP Levels

ConditionEffect on Intraplatelet cAMPReference
This compound alone (via PGD2)Increased (in responders) thieme-connect.comnih.gov
This compound + SQ 22536Blunted increase thieme-connect.comnih.gov
This compound alone (AA-treated platelets)Did not affect amanote.com
This compound + BM 13.177 (AA-stimulated PRP)Increased nih.govresearchgate.netresearchgate.net

Molecular Interactions and Binding Modes at the Active Site this compound, an imidazole-derived compound, functions as a selective inhibitor of thromboxane synthase (TXAS)thieme-connect.comnih.gov. Molecular docking studies have elucidated the key interactions and binding modes of this compound within the active site of the TXAS enzymemdpi.comtandfonline.comtandfonline.com. The primary interaction involves a π–cation interaction between the basic nitrogen atom of the 1H-imidazol-1-yl group of this compound and the iron atom of the heme prosthetic group located in the catalytic site of TXASmdpi.comtandfonline.comtandfonline.com. This crucial interaction positions the imidazole (B134444) ring of this compound parallel to the plane of the heme group, effectively mimicking the binding orientation of the natural substrate, prostaglandin H2 (PGH2)tandfonline.comtandfonline.com.

Iii. Preclinical Research and in Vitro Studies of Dazoxiben

Tissue-Specific Effects of Dazoxiben (B1663000)

This compound exhibits differential effects across various tissues, particularly concerning its inhibition of thromboxane (B8750289) production and its influence on vascular responses.

This compound demonstrates varied inhibitory potencies on thromboxane B2 (TXB2) production depending on the cell type. In clotting human whole blood, this compound inhibits TXB2 production with an IC50 of 0.3 micrograms/ml (0.3 µM). This inhibition is accompanied by a parallel enhancement of PGE2, PGF2 alpha, and 6-keto-PGF1 alpha production nih.govmedchemexpress.com.

In contrast, the in vitro inhibition of TXB2 production in rat kidney glomeruli requires a significantly higher concentration of this compound, with an IC50 of 1.60 micrograms/ml (1.60 µM), compared to rat whole blood (IC50 = 0.32 micrograms/ml or 0.32 µM) nih.govmedchemexpress.com. Notably, this inhibition in renal cells is not associated with changes in PGE2, PGF2 alpha, or 6-keto-PGF1 alpha production nih.govmedchemexpress.com. This quantitative and qualitative difference in effects suggests that this compound may exhibit tissue-selective inhibition of thromboxane synthase, highlighting the potential for developing compounds with targeted actions nih.gov. Renal thromboxane synthetase has been observed to be inherently more challenging to inhibit, requiring a 50% higher concentration of this compound in rat glomerular preparations compared to the rat platelet enzyme avma.org.

Table 1: Differential Inhibition of TXB2 Production by this compound

Cell TypeIC50 (µg/ml)IC50 (µM)Associated PG Endoperoxide Metabolism ChangesCitation
Human Whole Blood0.30.3Enhanced PGE2 > PGF2α > 6-keto-PGF1α nih.govmedchemexpress.com
Rat Kidney Glomeruli1.601.60No associated changes nih.govmedchemexpress.com
Rat Whole Blood0.320.32Not specified nih.govmedchemexpress.com

Studies have investigated this compound's impact on cold-induced forearm vasoconstriction in human volunteers. The effect of this compound was found to correlate with its ability to abolish platelet aggregation and release reactions induced by sodium arachidonate (B1239269) researchgate.netnih.govnih.gov. In individuals where this compound successfully inhibited these platelet responses (referred to as Group I), it also abolished cold-induced forearm vasoconstriction researchgate.netnih.govnih.gov. Conversely, in individuals where this compound did not abolish platelet aggregation and release (Group II), it also did not affect cold-induced forearm vasoconstriction researchgate.netnih.govnih.gov. This suggests a link between platelet behavior and cold-induced vascular tone changes researchgate.netnih.govnih.gov.

Furthermore, in Group I volunteers, the effect of this compound on cold-induced vasoconstriction was negated by a high dose of aspirin (B1665792) (1800 mg), but not by a lower dose (40 mg) researchgate.netnih.govnih.gov. This observation implies that the effects of this compound in this context might be primarily confined to the vessel wall, as low-dose aspirin selectively inhibits platelet cyclo-oxygenase without affecting cyclo-oxygenase in blood vessel walls researchgate.netnih.gov.

This compound plays a role in modulating vascular tone by influencing the balance of eicosanoids. It has been shown to block arachidonic acid (AA)-induced contractions in the aorta and methacholine-induced contractions in the pulmonary artery, particularly when these contractions are enhanced by platelet microparticles ahajournals.org. Thromboxane A2 (TXA2) is a significant mediator in various pathophysiological conditions, including hypertension. The capacity of platelet microparticles to serve as a cellular source of TXA2 provides further understanding of the involvement of platelets and their microparticles in regulating vascular tone ahajournals.org. The equilibrium between prostacyclin (PGI2) and TXA2, both derived from arachidonic acid via cyclooxygenase, is crucial for maintaining vascular tone ahajournals.org. By inhibiting TXA2 production, this compound contributes to shifting this balance ahajournals.org. Research also indicates that TXA2 contributes to the progression of immune complex glomerulonephritis, and thromboxane synthetase inhibition by agents like this compound may help mitigate associated functional and histological changes avma.org. The abolition of cold-induced forearm vasoconstriction by this compound further demonstrates its influence on vascular tone researchgate.net.

Drug Interaction Studies in Preclinical Models

Preclinical investigations have explored the interactions of this compound with other antiplatelet agents, providing insights into potential synergistic or additive effects.

The co-administration of this compound with low-dose aspirin has been observed to have a more pronounced effect on platelet behavior compared to either drug administered alone. This combined effect was evident in responses to sodium arachidonate (NaAA), adenosine (B11128) diphosphate (B83284) (ADP), and adrenaline nih.gov. While low-dose aspirin (40 mg) is known to inhibit platelet cyclo-oxygenase, it does not affect cyclo-oxygenase in blood vessel walls researchgate.netnih.gov.

This compound's ability to prevent the release reaction induced by NaAA in platelet-rich plasma (PRP) varied among individuals, categorizing them as "responders" or "non-responders" nih.gov. Aspirin consistently prevented aggregation and release, though higher concentrations were sometimes required nih.gov. A correlation was observed between platelet sensitivity to this compound and their sensitivity to aspirin nih.gov. Furthermore, increasing intracellular cyclic AMP (cAMP) levels enhanced platelet sensitivity to both this compound and aspirin, while lowering cAMP levels reduced their sensitivity nih.gov.

Neither this compound nor low-dose aspirin significantly affected the release reaction induced by ADP alone, although both drugs effectively inhibited adrenaline-induced release nih.gov. In studies comparing this compound and aspirin, this compound reduced the maximal rate of collagen-induced platelet aggregation, but to a lesser extent than aspirin. Aspirin abolished secondary, ADP-induced aggregation, a property not shared by this compound capes.gov.br. Both drugs, however, prolonged bleeding time capes.gov.br. This compound led to an increase in the plasma prostacyclin metabolite (6-keto-PGF1 alpha), whereas aspirin reduced both thromboxane B2 and 6-keto-PGF1 alpha levels capes.gov.br. Interestingly, this compound's inhibition of platelet thromboxane A2 production did not potentiate the antithrombotic effects of dipyridamole (B1670753) and sulfinpyrazone, unlike aspirin jci.org.

Table 2: Effects of this compound and Aspirin on Platelet Behavior

Drug(s)Effect on NaAA-induced Release Reaction (PRP)Effect on ADP-induced Release ReactionEffect on Adrenaline-induced Release ReactionEffect on Collagen-induced AggregationBleeding TimePlasma 6-keto-PGF1αPlasma TXB2Citation
This compound alonePrevented in "responders," not in "non-responders" nih.govNo significant effect nih.govInhibited nih.govReduced maximal rate (less than aspirin) capes.gov.brProlonged capes.gov.brIncreased capes.gov.brNo significant change capes.gov.br nih.govcapes.gov.br
Low-dose Aspirin alonePrevented nih.govNo significant effect nih.govInhibited nih.govAbolished secondary aggregation capes.gov.brProlonged capes.gov.brDecreased capes.gov.brReduced capes.gov.br nih.govnih.govcapes.gov.br
This compound + Low-dose AspirinGreater effect than either drug alone nih.govGreater effect than either drug alone nih.govGreater effect than either drug alone nih.govNot specifiedNot specifiedNot specifiedNot specified nih.gov

The combination of this compound with thromboxane receptor antagonists, such as BM 13.177 (also known as Sulotroban), has been investigated for enhanced antiplatelet effects. The co-administration of this compound and BM 13.177 demonstrated a stronger inhibition of platelet aggregation and a greater prolongation of bleeding time compared to either drug administered individually nih.gov.

In in vitro studies, the combination of BM 13.177 and this compound led to an increase in intraplatelet cyclic AMP (cAMP) levels when stimulated with arachidonic acid, an effect not observed with the single drugs nih.gov. This suggests that the combined therapy may overcome the pro-aggregatory effects of prostaglandin (B15479496) endoperoxides that can accumulate following thromboxane synthase inhibition nih.govthieme-connect.com. The thromboxane receptor antagonist (e.g., BM 13.177) is believed to prevent these endoperoxides from deactivating adenylate cyclase, thereby preserving the anti-aggregatory properties of prostaglandins (B1171923) D2 and prostacyclin, which are produced in increased amounts when thromboxane synthase is inhibited thieme-connect.com.

Furthermore, the combination of a thromboxane A2 (TXA2) receptor blocking drug (e.g., GR32191) with this compound produced a synergistic inhibitory effect on collagen-induced platelet aggregation. This synergistic effect was notably greater than that achieved with aspirin or either compound used alone nih.gov. BM 13.177 itself is a selective blocker of both platelet and vessel wall thromboxane receptors nih.gov.

Table 3: Effects of this compound in Combination with Thromboxane Receptor Antagonists

Combination Drug(s)Effect on Platelet AggregationEffect on Bleeding TimeIntraplatelet cAMP Levels (in vitro with AA)Citation
This compound + BM 13.177Stronger inhibitionProlonged moreIncreased nih.gov
This compound + GR32191Synergistic inhibitory effectNot specifiedNot specified nih.gov

Iv. Clinical Investigations of Dazoxiben

Early Clinical Trials and Efficacy Assessments

Early clinical research involving dazoxiben (B1663000) aimed to determine its effectiveness in conditions characterized by altered thromboxane-mediated processes.

Studies in Raynaud's Syndrome

Raynaud's syndrome, a vasospastic disorder affecting peripheral circulation, was one of the primary targets for this compound's early clinical evaluation.

In a double-blind trial involving 20 patients with severe Raynaud's syndrome, this compound was evaluated over a six-week period. Of the participants, eleven received this compound, while nine received a placebo. Clinical symptoms were a key measure of response, and the results indicated a significant clinical improvement in patients treated with this compound for six weeks wikipedia.orgwikipedia.orgfishersci.ca. However, objective measurements of hand temperature remained unchanged during the study period wikipedia.orgwikipedia.orgfishersci.ca.

Conversely, another randomized, double-blind, placebo-controlled trial compared this compound with nifedipine (B1678770) and placebo in 22 subjects experiencing Raynaud's phenomenon. This study reported no significant difference in the subjects' subjective evaluation of the three treatments. The mean two-week episode rates were also similar across the groups: placebo at 30.4 ± 4.5, nifedipine at 24.7 ± 5.6, and this compound at 32.0 ± 4.9, indicating no significant effectiveness for this compound in this trial wikipedia.org. Furthermore, a review of various vasodilator drugs for primary Raynaud's phenomenon concluded that there was no evidence of an effect of this compound on the frequency, severity, or duration of attacks hmdb.caresearchgate.net. Similarly, another study found no subjective relief or objective effect from this compound treatment in patients with primary vasospastic disease lipidmaps.org.

The findings regarding clinical symptom improvement and hand temperature assessment are summarized in the table below:

Study (Year)ConditionTreatment GroupClinical Symptom ImprovementHand Temperature Change
Belch et al. (1983) wikipedia.orgwikipedia.orgfishersci.caSevere Raynaud's SyndromeThis compound (n=11)Significant improvementUnchanged
Coffman et al. (1984) wikipedia.orgRaynaud's PhenomenonThis compound (n=19)No significant difference vs. placeboNot specified
Coffman et al. (1984) wikipedia.orgRaynaud's PhenomenonPlacebo (n=19)Moderate to marked improvement in 44%Not specified

In the double-blind trial by Belch et al. (1983), haematological and haemostatic blood tests were conducted. The results showed that these parameters remained unchanged, with the notable exception of an expected reduction in plasma thromboxane (B8750289) B2 levels wikipedia.orgwikipedia.orgfishersci.ca. Another study investigating whole blood viscosity, plasma viscosity, erythrocyte deformability, and finger systolic pressure in ten patients with primary vasospastic disease found no significant changes in these rheological variables following this compound treatment lipidmaps.org.

While the Belch et al. (1983) study demonstrated a significant clinical improvement over a six-week treatment period, detailed long-term outcomes and sustained efficacy beyond this timeframe were not extensively reported wikipedia.orgwikipedia.org. Other studies, however, did not find this compound to be effective in the treatment of Raynaud's phenomenon, suggesting a lack of sustained efficacy in broader contexts wikipedia.orghmdb.caresearchgate.netlipidmaps.orgguidetopharmacology.org.

Evaluation in Sepsis and Adult Respiratory Distress Syndrome

This compound was also investigated for its potential role in managing sepsis and adult respiratory distress syndrome (ARDS), conditions often associated with elevated thromboxane levels.

A randomized prospective study involving 10 patients diagnosed with sepsis and early ARDS explored the efficacy of this compound. Five patients received this compound, and five received a placebo. The study specifically measured plasma immunoreactive thromboxane B2 (iTxB2) levels. Before this compound administration, the mean plasma iTxB2 level in the treatment group was 752 ± 261 pg/ml. Within one hour of this compound administration, this level was significantly reduced to 333 ± 137 pg/ml. Plasma iTxB2 levels continued to decrease significantly with subsequent doses, reaching 201 ± 67 pg/ml after 60 hours in the this compound group. In contrast, the placebo group exhibited no significant change in plasma iTxB2 levels throughout the observation period nih.govuni.lu.

Despite its effectiveness in reducing iTxB2 levels, this compound did not induce significant alterations in pulmonary or systemic vascular resistance, intrapulmonary shunting, clotting studies, or extravascular lung water in these patients nih.govuni.lu. Several reviews and studies have noted that this compound, among other therapeutics, has been trialed in ARDS but failed to demonstrate a beneficial effect on clinical outcomes, particularly in patients with already established ARDS rather than for prophylaxis wikidata.orgamericanelements.com.

The impact of this compound on plasma immunoreactive Thromboxane B2 levels in sepsis and ARDS is summarized below:

ParameterBefore this compound (n=5)1 Hour Post-Dazoxiben (n=5)60 Hours Post-Dazoxiben (n=4)Placebo Group (n=5)
Plasma iTxB2 Levels (pg/ml)752 ± 261333 ± 137201 ± 67No significant effect
Effects on Hemodynamic and Pulmonary Sequelae

This compound, as a thromboxane synthetase inhibitor, has been studied for its effects on hemodynamic and pulmonary sequelae, particularly in conditions like sepsis and adult respiratory distress syndrome (ARDS). Elevated levels of thromboxane B2 (TxB2), the stable metabolite of TxA2, are observed in human and experimental septic shock. nih.gov In a randomized prospective study involving patients with sepsis and early ARDS, this compound effectively lowered plasma immunoreactive TxB2 (iTxB2) levels. nih.gov Before this compound administration, the mean plasma iTxB2 level was 752 ± 261 pg/ml (n=5). nih.gov This was reduced to 333 ± 137 pg/ml within one hour of treatment and further to 201 ± 67 pg/ml after 60 hours of dosing. nih.gov In contrast, placebo had no significant effect on plasma iTxB2 levels. nih.gov

Table 1: Plasma Immunoreactive Thromboxane B2 (iTxB2) Levels in Sepsis/ARDS Patients Treated with this compound

ConditionPlasma iTxB2 Level (pg/ml)
Before this compound (n=5)752 ± 261
1 hour after this compound (n=5)333 ± 137
60 hours after this compound (n=4)201 ± 67
Placebo (n=5)No significant effect

Application in Stable Angina and Myocardial Ischemia

This compound has been investigated for its application in stable angina and myocardial ischemia. In a double-blind, randomized, 7-day cross-over study involving 20 patients with stable coronary heart disease and exertional angina, this compound significantly reduced both resting and post-exercise levels of serum thromboxane B2. nih.gov However, this reduction did not translate into an alteration of the subjective or objective features of angina, such as angina attack rate, glyceryl trinitrate consumption, or duration of treadmill exercise. nih.gov

Another study in patients with stable angina pectoris demonstrated that oral administration of 200 mg of this compound abolished the increase in arterial TxB2 observed during atrial pacing. nih.gov Yet, it exhibited no effect on systemic, pulmonary, or coronary hemodynamics, nor on myocardial metabolism, showing only a variable effect on atrial pacing time to angina. nih.gov In a separate investigation involving patients with coronary heart disease, 100 mg of this compound significantly reduced plasma thromboxane levels across various patient groups. nih.gov Notably, this treatment led to an increase in atrial pacing time to angina from 245 ± 41 seconds to 308 ± 48 seconds (P<0.01), without adverse effects on coronary and systemic hemodynamics. nih.gov

Table 2: Effect of this compound on Atrial Pacing Time to Angina in Coronary Heart Disease Patients

ParameterWithout this compound (s)With this compound (s)P-value
Atrial Pacing Time to Angina245 ± 41308 ± 48<0.01

Use during Hemodialysis

The utility of this compound during hemodialysis has been explored in clinical settings. nih.gov

During a double-blind, placebo-controlled crossover study of this compound in hemodialysis, thromboxane generation was markedly inhibited. nih.gov Concurrently, there was an observed increase in serum 6-keto prostaglandin (B15479496) F1 alpha levels during active treatment. nih.gov In a comparative study, this compound effectively prevented thromboxane production. nih.gov Furthermore, the formation of 6-keto-PGF1 alpha was more than doubled after this compound administration, a contrasting effect to that observed with acetylsalicylic acid (aspirin), which caused a 95% decrease in its formation. nih.gov

Table 3: Comparative Effects of this compound and Aspirin (B1665792) on 6-keto-PGF1 alpha Formation

TreatmentEffect on 6-keto-PGF1 alpha Formation
This compoundMore than doubled
AspirinDecreased by 95%

Despite its inhibitory effect on thromboxane generation, this compound did not demonstrate a reduction in platelet activation or dialyzer fibrin (B1330869) deposition during hemodialysis. nih.gov Additionally, the drug did not alter heparin requirements in this context. nih.gov

Pharmacodynamics in Human Studies

The pharmacodynamics of this compound in human studies highlight its mechanism of action as a thromboxane synthetase inhibitor. nih.gov In studies involving healthy volunteers, single doses of this compound (25, 50, 100, and 200 mg) were administered. nih.gov

This compound demonstrated a reversible and dose-dependent inhibition of serum thromboxane B2 levels and the platelet aggregation response to arachidonic acid. nih.govjci.orgoup.com This dose-dependent effect was also observed in patients with stable coronary heart disease, where this compound significantly reduced both resting and post-exercise serum thromboxane B2 levels. nih.gov

Beyond TxB2 inhibition, this compound also influenced prostacyclin biosynthesis. Endogenous prostacyclin biosynthesis, assessed by measuring its major urinary metabolite, 2,3-dinor-6-keto-PGF1 alpha (PGI-M), was increased by this compound. nih.govjci.org Following administration of the highest dose (200 mg), PGI-M excretion rose by a mean of 2.4-fold from predosing control values within 0-6 hours. nih.govjci.org

Table 4: Effect of this compound on PGI-M Excretion

This compound DoseEffect on PGI-M Excretion (mean fold increase from predosing)
200 mg2.4-fold at 0-6 hours

Furthermore, this compound was found to abolish cold-induced forearm vasoconstriction in a subset of volunteers where it also eliminated arachidonate-induced platelet aggregation. nih.govresearchgate.net This observation suggests a correlation between platelet behavior and changes in vascular tone induced by cold. nih.govresearchgate.net The effects of this compound on vasoconstriction are likely localized to the vessel wall. nih.govresearchgate.net

Prolongation of Bleeding Time

This compound has demonstrated a capacity to prolong bleeding time in both human and animal models. In studies involving healthy human volunteers, a 0.1 gram dose of this compound led to a significant prolongation of bleeding time, averaging a 53% increase one hour after administration, though this effect normalized within 24 hours. wikipedia.org A higher dose of 200 mg also resulted in a significant prolongation of bleeding time at one hour post-administration. lipidmaps.orgwikidata.org

Comparative studies with acetylsalicylic acid (ASA) indicated that this compound's effect on bleeding time was generally less pronounced and of shorter duration. For instance, a 1.0 gram dose of ASA nearly doubled the bleeding time, an effect significantly stronger than that observed with this compound. wikipedia.orgwikipedia.org

The co-administration of this compound with the thromboxane receptor antagonist BM 13.177 was found to yield a more potent inhibition of platelet aggregation and a greater prolongation of bleeding time compared to either drug administered alone. fishersci.be In animal models, specifically baboons, this compound administered orally at doses ranging from 10 to 100 mg/kg significantly prolonged the standard template bleeding time. wikipedia.org

Table 1: Effect of this compound on Bleeding Time in Human Volunteers

TreatmentTime Post-AdministrationAverage Bleeding Time ProlongationDuration of Effect
This compound (0.1 g)1 hour53%Normalized by 24 hours
This compound (200 mg)1 hourSignificant prolongationNot specified
ASA (1.0 g)1 hourNearly doubledLasted at least 24 hours

Influence on Endogenous Prostacyclin Biosynthesis

A key characteristic of this compound, as a selective thromboxane synthetase inhibitor, is its differential effect on prostaglandin metabolism. Unlike non-selective cyclooxygenase inhibitors, this compound does not inhibit the formation of prostacyclin (PGI2) or other endoperoxide metabolites. wikipedia.org Instead, it has been observed to enhance prostacyclin biosynthesis. wikipedia.orglipidmaps.orgwikipedia.orgwikidata.orgtocris.com

In healthy human volunteers, plasma levels of 6-keto-PGF1α, a stable metabolite of prostacyclin, were observed to rise following this compound administration, while levels of thromboxane B2 (TxB2) remained largely unchanged. wikipedia.orgwikipedia.org Specifically, the formation of 6-keto-PGF1α in whole blood more than doubled within one hour after this compound ingestion and remained significantly elevated after 24 hours. wikipedia.org Furthermore, the excretion of 2,3-dinor-6-keto-PGF1α (PGI-M), a major urinary metabolite of prostacyclin, increased by a mean of 2.4-fold from pre-dosing control values within 0-6 hours after the administration of 200 mg of this compound. lipidmaps.orgwikidata.orgtocris.com In vitro studies also demonstrated that this compound increased prostacyclin production by human arteries and veins. wikidata.org This augmentation of antiaggregatory and vasodilatory prostaglandins (B1171923), such as PGI2 and PGD2, resulting from thromboxane synthase inhibition, is believed to contribute to the observed impairment of hemostasis. fishersci.be This mechanism contrasts sharply with ASA, which significantly reduces both TxB2 and 6-keto-PGF1α, almost completely preventing prostacyclin production for at least 24 hours. wikipedia.orgwikipedia.org

Table 2: Influence of this compound on Prostaglandin Metabolites

MetaboliteEffect of this compoundComparison with ASA
Plasma TxB2Largely unchanged wikipedia.orgwikipedia.orgReduced wikipedia.orgwikipedia.org
Plasma 6-keto-PGF1αRose wikipedia.orgwikipedia.orgDecreased by 95% wikipedia.orgwikipedia.org
Whole Blood 6-keto-PGF1αMore than doubled at 1 hr, sustained at 24 hr wikipedia.orgAlmost completely prevented for ≥24 hr wikipedia.org
Urinary PGI-MIncreased by mean 2.4-fold (200 mg dose) lipidmaps.orgwikidata.orgtocris.comNot specified

Responder vs. Non-Responder Phenotypes in Clinical Contexts

Clinical and in vitro investigations with this compound have identified distinct "responder" and "non-responder" phenotypes among individuals, characterized by variable inhibition of platelet aggregation in response to thromboxane synthase inhibitors. nih.govscribd.comwikidoc.orgamericanelements.comfishersci.co.uk The prevalence of these phenotypes can vary significantly across different studies. fishersci.co.uk

Differential Platelet Aggregation Responses

This compound's ability to inhibit platelet aggregation induced by arachidonic acid (AA) varies among individuals, with some donors categorized as "responders" and others as "non-responders." nih.govscribd.comamericanelements.com In one study, this compound inhibited AA-induced platelet aggregation in only 4 out of 16 subjects, even at concentrations exceeding those required for TxB2 synthesis inhibition, classifying the remaining 12 as non-responders. nih.gov

While this compound reduced the maximal rate of collagen-induced platelet aggregation, its effect was less pronounced when compared to ASA. wikipedia.orgwikipedia.org Furthermore, this compound did not abolish secondary, adenosine (B11128) diphosphate (B83284) (ADP)-induced aggregation, a contrast to the effect of ASA. wikipedia.orgwikipedia.orgamericanelements.com Aggregation induced by collagen and platelet-activating factor (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) was generally not altered by this compound. lipidmaps.orgwikidata.org Platelets from individuals identified as "non-responders" tended to exhibit a more extensive release reaction and required lower concentrations of sodium arachidonate (B1239269) (NaAA) to induce a release reaction than those from "responders." americanelements.com However, no significant differences were observed between responders and non-responders in terms of malondialdehyde (MDA) production or the effectiveness of this compound in inhibiting MDA production. americanelements.com

Underlying Biochemical Differences

The observed variability in this compound's anti-aggregatory effects is largely attributed to the intricate interplay of prostaglandin-endoperoxides, particularly Prostaglandin E2 (PGE2) and Prostaglandin D2 (PGD2), which accumulate when thromboxane synthase is inhibited. nih.govscribd.com Serum albumin (SA) has been identified as a modulating factor, as it enhances the production of anti-aggregatory PGD2 from cyclic endoperoxides. The addition of exogenous SA could convert "non-responder" human platelets into "responders" to this compound. scribd.com

A crucial determinant of this compound's effectiveness was found to be the ratio between PGD2 and the sum of TxB2 and PGE2 formed; a higher ratio correlated with inhibited platelet aggregation. scribd.com The antiaggregating effect of this compound was counteracted by PGE2 in responders, while it was potentiated by PGD2 in non-responders. nih.gov Further biochemical insights revealed that inhibiting adenylate cyclase with SQ 22536 or antagonizing PGD2 with NO164 reversed the this compound-induced inhibition in human platelet-rich plasma. This underscores the critical role of a PGD2-mediated increase in cyclic AMP for this compound's efficacy. scribd.com These findings suggest that an individual's "responder" status is linked to their platelets' capacity to produce PGD2, and interventions that boost PGD2 generation can induce a response in "non-responder" platelets. fishersci.co.uk

V. Development of Dazoxiben Analogs and Derivatives

Structure-Activity Relationship (SAR) Studies for Thromboxane (B8750289) Synthase Inhibition

Structure-activity relationship (SAR) studies have been crucial in elucidating the key molecular features required for the effective inhibition of thromboxane synthase. Thromboxane synthase is a cytochrome P450-type enzyme, and its interaction with imidazole-based inhibitors like Dazoxiben (B1663000) has been a primary focus of these investigations. nih.gov

Key findings from SAR studies indicate several critical structural prerequisites for high-affinity binding and potent inhibition:

Imidazole (B134444) Ring: The basic nitrogen atom within the imidazole ring is fundamental for activity. It is understood to coordinate with the heme iron atom at the active site of the thromboxane synthase enzyme, a characteristic interaction for many inhibitors of this class. nih.gov

Carboxylic Acid Group: A terminal carboxylic acid group, or a group that can be metabolized to it, is another vital feature. This group is believed to interact with a binding site on the enzyme, mimicking the binding of the natural substrate, prostaglandin (B15479496) H2 (PGH2). nih.gov

Hydrophobic Side Chain: The linker connecting the imidazole ring and the terminal acidic group plays a significant role. A hydrophobic carboxylic side chain is necessary for effective binding. nih.gov

Optimal Geometry: The spatial arrangement of these key pharmacophores is critical. Studies suggest that for maximal inhibitory potency, the distance between the liganding basic nitrogen of the imidazole and the hydrophobic carboxylic side chain should be approximately 1 nm. Furthermore, the side chain appears to orient almost parallel to the plane of the enzyme's heme group. nih.gov Any deviation from this optimal geometry can lead to a decrease in binding affinity. nih.gov

Structural FeatureRole in ActivityReference
Imidazole NitrogenCoordinates with the heme iron of thromboxane synthase. nih.gov
Hydrophobic Carboxylic Side ChainBinds to the active site, mimicking the natural substrate. nih.gov
Spatial GeometryAn optimal distance (~1 nm) and parallel orientation to the heme plane are required for high affinity. nih.gov
LipophilicityShows a parabolic relationship with activity in intact platelets; esterification can increase potency. nih.gov

Design and Synthesis of Novel Imidazole-Containing Compounds

Building on SAR insights, medicinal chemists have designed and synthesized numerous novel compounds containing the core imidazole moiety. The synthesis of this compound itself can be achieved through a straightforward process starting from the O-chloroethyl ether of p-hydroxybenzamide, which undergoes displacement with imidazole, followed by hydrolysis of the amide to yield the final carboxylic acid. wikipedia.org

The development of analogs has explored modifications at various positions of the this compound scaffold:

Modification of the Phenyl Ring: Researchers have replaced the benzoic acid moiety of this compound with other ring systems. For example, thiophenic acid-substituted derivatives have been synthesized. One such derivative, 5-(2-(1-imidazolyl)-ethoxy)-thiophene-2-carboxylate (LG 82-4-00), was found to be a specific inhibitor of thromboxane synthase with an IC50 value comparable to that of this compound. nih.gov

Alteration of the Linker: The ethoxy linker between the imidazole and the aromatic ring has been a target for modification. Studies on other imidazole-based inhibitors have shown that the length and rigidity of this linker are critical for optimal positioning of the key pharmacophores within the enzyme's active site. nih.gov

Esterification of the Carboxylic Acid: As noted in SAR studies, creating ester prodrugs of this compound analogs can significantly increase potency by enhancing lipophilicity. nih.gov However, these esters can be subject to rapid metabolism via deesterification, which may result in a short duration of action. nih.gov

Exploration of Dual Inhibitors of Thromboxane A2 Synthase and Aromatase

The concept of designing single molecules that can inhibit multiple targets has gained traction in drug discovery. Given that both thromboxane synthase and aromatase are cytochrome P450 enzymes, there is a theoretical basis for exploring dual inhibition. The imidazole nitrogen's ability to coordinate with a heme iron is a pharmacophoric feature relevant to inhibitors of both enzymes. However, the development of dual thromboxane A2 synthase and aromatase inhibitors based specifically on the this compound scaffold is not extensively documented in published research. This remains an area of potential exploration, aiming to combine antiplatelet and anti-estrogenic activities in a single agent, which could have applications in certain hormone-sensitive diseases.

Comparative Studies with Other Thromboxane Synthase Inhibitors (e.g., Ozagrel, Furegrelate)

This compound's activity has been benchmarked against other imidazole-based thromboxane synthase inhibitors, most notably Ozagrel. Both this compound and Ozagrel are competitive inhibitors that function by the imidazole nitrogen coordinating with the enzyme's heme iron. nih.govpharmacologyeducation.org

Comparative studies have revealed differences in their potency and selectivity:

Potency: IC50 values, which measure the concentration of an inhibitor required to reduce enzyme activity by 50%, provide a direct comparison of potency. In studies with thrombin-stimulated human platelets, this compound demonstrated an IC50 of 0.7 µM for the inhibition of thromboxane formation. nih.gov In separate studies, Ozagrel was found to have an IC50 of 1.1 x 10⁻⁸ M (or 0.011 µM). nih.gov These values suggest that Ozagrel is a more potent inhibitor than this compound, although direct comparisons can be influenced by differing experimental conditions.

Selectivity: Both this compound and its thiophenic derivatives (LG 82-4-00 and LG 82-4-01) have been shown to be highly selective for thromboxane synthase, with minimal inhibition of prostacyclin (PGI2) formation even at high concentrations. nih.gov Similarly, Ozagrel is highly selective, not affecting other enzymes in the arachidonic acid cascade like cyclooxygenase or 5-lipoxygenase. nih.gov

Secondary Effects: At high concentrations (100 µM), this compound was found to inhibit the formation of 12-HPETE, another product of arachidonic acid metabolism. In contrast, its thiophenic derivatives were much less active in this regard, indicating they are more specific inhibitors of thromboxane synthase. nih.gov

InhibitorChemical ClassReported IC50 for Thromboxane Synthase InhibitionReference
This compoundImidazole-based0.7 µM nih.gov
OzagrelImidazole-based0.011 µM nih.gov
LG 82-4-00Imidazole/Thiophene-based1.1 µM nih.gov
LG 82-4-01Imidazole/Thiophene-based1.3 µM nih.gov

Note: IC50 values are from different studies and may not be directly comparable due to variations in experimental conditions.

Furegrelate is another selective thromboxane synthase inhibitor that has been evaluated in clinical settings alongside compounds like this compound and Ozagrel. pharmacologyeducation.org

Development of Polypharmacological Agents based on this compound's Core Structure

The limitations observed with selective thromboxane synthase inhibitors, where the precursor PGH2 can still activate thromboxane receptors, led to the development of polypharmacological agents. These agents are designed to interact with multiple targets simultaneously. The this compound core structure, featuring an imidazole ring linked to an aromatic system, serves as a valuable scaffold for designing such multi-target drugs.

A key strategy has been the creation of dual-acting compounds that both inhibit thromboxane synthase and antagonize the thromboxane receptor (TP receptor). pharmacologyeducation.org This dual mechanism prevents the formation of thromboxane A2 while also blocking the receptor from being activated by accumulating PGH2 or other agonists. This approach is considered a rational evolution from the first generation of selective inhibitors like this compound.

Vi. Future Directions and Research Perspectives for Dazoxiben

Re-evaluation of Dazoxiben's Therapeutic Potential in Modern Medicine

The re-evaluation of this compound's therapeutic potential in modern medicine is warranted given a more nuanced understanding of the arachidonic acid metabolic pathway and the roles of its various products. As a thromboxane (B8750289) synthetase inhibitor, This compound (B1663000) prevents the conversion of PGH₂ to TXA₂ ncats.ioontosight.ai. Crucially, this inhibition can redirect prostaglandin (B15479496) endoperoxides from thromboxane synthesis towards the production of other prostaglandins (B1171923), such as prostacyclin (PGI₂) and prostaglandin D₂ (PGD₂) thieme-connect.comnih.govnih.gov. Prostacyclin, in particular, is a potent vasodilator and inhibitor of platelet aggregation, acting antagonistically to TXA₂ thieme-connect.comnih.gov.

This redirection mechanism suggests that this compound's effects extend beyond simple TXA₂ blockade, potentially enhancing beneficial prostacyclin levels in the vasculature thieme-connect.comnih.gov. While early clinical trials in conditions like Raynaud's syndrome yielded mixed results ncats.ionih.govujms.net and studies in stable angina showed no alteration in angina features despite significant TXB₂ reduction nih.govahajournals.org, the concept of modulating the balance between pro-thrombotic TXA₂ and anti-thrombotic PGI₂ remains a compelling therapeutic strategy. Modern medicine's ability to better phenotype patients, identify specific disease subsets, and employ more sophisticated biomarkers could help pinpoint conditions where this re-balancing act is most beneficial. For instance, in conditions characterized by an imbalance favoring TXA₂ over PGI₂, this compound could offer a targeted approach.

Investigation of New Therapeutic Targets and Indications beyond Thrombotic Disorders

Beyond its primary role in thrombotic disorders, the inhibition of thromboxane A₂ synthesis by this compound opens avenues for investigating new therapeutic targets and indications. TXA₂ and other eicosanoids derived from the arachidonic acid cascade are implicated in a wide range of physiological and pathophysiological processes, including inflammation, renal function, and even cancer nih.govtaylorandfrancis.com.

Historically, this compound was evaluated in patients with sepsis and adult respiratory distress syndrome (ARDS), where elevated levels of thromboxane B₂ (TXB₂), the stable metabolite of TXA₂, are observed ncats.ionih.gov. Although this compound effectively lowered plasma TXB₂ levels in these studies, it did not significantly alter the hemodynamic and pulmonary sequelae of established sepsis nih.gov. However, the underlying biological effect (TXB₂ reduction) suggests a potential role in other inflammatory or vascular conditions where TXA₂ contributes to pathogenesis.

Furthermore, research indicates that thromboxane A₂ synthase (TXA₂S) is a target for cancer prevention and treatment, with this compound being an example of a drug that shifts metabolism towards PGI₂ and PGD₂ production nih.gov. This redirection could be beneficial in cancer contexts where pro-inflammatory and pro-angiogenic eicosanoids play a role in tumor progression. Studies on other thromboxane synthase inhibitors have shown improvements in glomerular filtration rate, renal blood flow, proteinuria, and mean arterial pressure in models of renal disease, suggesting a potential for this compound in nephropathies taylorandfrancis.com.

Advanced Drug Delivery Systems for this compound

The development of advanced drug delivery systems (DDS) could significantly enhance the therapeutic profile of this compound, potentially overcoming limitations encountered in earlier clinical investigations. Modern DDS, including nanoparticles, nanocapsules, nanocomposites, nanoemulsions, solid dispersions, microparticles, and hydrogels, offer various benefits such as improved drug solubility, increased loading capacity, enhanced bioavailability, improved stability, and controlled release rates nih.gov. These systems also hold the promise of targeted drug delivery, directing the compound specifically to sites where its action is most needed, thereby potentially maximizing efficacy and minimizing systemic exposure nih.gov.

For this compound, advanced delivery systems could address challenges such as its bioavailability or the need for localized effects. For instance, targeted delivery to vascular beds prone to thrombosis or inflammation could allow for lower systemic doses while achieving higher therapeutic concentrations at the desired site of action. This approach could lead to a more favorable pharmacokinetic and pharmacodynamic profile for this compound in future applications.

Combination Therapies involving this compound or its Analogs

The exploration of combination therapies involving this compound or its analogs represents a significant future direction, aiming to achieve synergistic effects or address complex pathophysiological pathways. This compound, as a thromboxane synthetase inhibitor, can be considered for combination with other antiplatelet agents or drugs targeting different aspects of cardiovascular disease. For example, this compound has been mentioned in the context of combination with calcium channel blockers google.com and as an antithrombotic agent that could be combined with peroxisome proliferator-activated receptor (PPAR) activators and sterol absorption inhibitors google.com.

In scenarios where patients develop tolerance to conventional antiplatelet drugs like aspirin (B1665792) and clopidogrel, TXA₂ synthetase inhibitors such as this compound, primagrel, ozagrel, and camonagrel (B1200950) are considered alternative anti-aggregation drugs mdpi.com. Research has also indicated that combinations involving thromboxane synthetase inhibitors, or even aspirin, with phosphodiesterase inhibitors can lead to inhibition of thrombin-induced disseminated intravascular coagulation (DIC) taylorandfrancis.com. The unique mechanism of this compound, which can redirect prostaglandin endoperoxides towards prostacyclin synthesis thieme-connect.comnih.govnih.gov, suggests potential synergy with prostacyclin analogs or agents that enhance prostacyclin's effects, creating a more balanced prostanoid environment.

Computational Modeling and Simulation for Drug Discovery

Computational modeling and simulation play an increasingly vital role in modern drug discovery, offering efficient and cost-effective methods to study drug-target interactions, predict compound properties, and design new molecules. For this compound, these in silico approaches can be instrumental in several future research directions:

Molecular Docking and Dynamics : Computational studies have already been performed on human thromboxane synthase, including docking evaluations with competitive inhibitors like this compound and Ozagrel tandfonline.com. Further molecular docking and dynamics simulations can refine the understanding of this compound's binding to TxS, identify key interactions, and explore its affinity for other potential targets.

Pharmacophore Modeling : Developing pharmacophore models based on this compound's structure and activity can help in identifying new chemical entities with similar or improved inhibitory profiles against TxS or other enzymes in the arachidonic acid pathway researchgate.net.

Virtual Screening : Large chemical libraries can be virtually screened to discover novel compounds that share structural or electronic similarities with this compound, potentially leading to the identification of more potent or selective TxS inhibitors or compounds with broader therapeutic effects researchgate.net.

ADMET Prediction : Computational models can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its analogs, guiding the design of compounds with improved pharmacokinetic profiles nih.gov.

Designing Analogs : By understanding the structure-activity relationships through computational methods, researchers can rationally design and optimize new this compound analogs with enhanced therapeutic properties, reduced off-target effects, or improved drug-like characteristics researchgate.netmdpi.com.

These computational approaches can significantly accelerate the research and development process for this compound and related compounds, guiding experimental efforts and prioritizing promising candidates for further investigation.

Q & A

Q. What is the primary mechanism of action of Dazoxiben, and how is its inhibitory activity quantified experimentally?

this compound selectively inhibits thromboxane A2 synthase (TXAS), blocking the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2). This shifts the substrate toward alternative pathways, increasing prostaglandin E2 (PGE2) production . Its potency is measured via IC50 values in clotting human whole blood (e.g., TXB2 inhibition IC50 = 0.3 μM) . Methodologically, researchers use platelet-rich plasma or washed platelet assays with arachidonic acid stimulation, followed by ELISA or LC-MS to quantify thromboxane B2 (TXB2, a stable TXA2 metabolite) and PGE2 levels .

Q. How should researchers design in vitro experiments to evaluate this compound’s effects on endothelial cells?

Cultured endothelial cells (e.g., bovine aortic endothelial cells) are treated with this compound (1–10 μM) alongside arachidonic acid to stimulate cyclooxygenase (COX) activity. Intracellular cAMP levels and prostacyclin (PGI2) production are measured using radioimmunoassays or enzyme immunoassays. Controls should include COX inhibitors (e.g., indomethacin) to isolate TXAS-specific effects . Dose-response curves and time-course experiments are critical to distinguish direct pharmacological effects from secondary signaling cascades .

Advanced Research Questions

Q. How can conflicting data on this compound’s modulation of PGE2 be resolved across different experimental models?

Discrepancies arise from tissue-specific expression of downstream prostaglandin synthases. For example, in platelets, this compound increases PGE2 due to substrate redirection, whereas in endothelial cells, PGE2 levels may remain unchanged unless co-stimulated with arachidonic acid . Researchers should:

  • Compare cell-type-specific enzyme profiles (e.g., microsomal prostaglandin E synthase-1 expression).
  • Use isotopic labeling (e.g., ¹⁴C-arachidonic acid) to track metabolite flux .
  • Validate findings across multiple models (e.g., human whole blood vs. isolated cell lines) .

Q. What methodological considerations are critical when translating this compound’s in vitro efficacy to in vivo hypertension models?

In spontaneous hypertensive rats (SHR), this compound inhibits endothelial-dependent contraction by blocking TXA2 synthesis. Key steps include:

  • Confirming target engagement via ex vivo aortic ring assays with thromboxane receptor antagonists (e.g., SQ 29548) .
  • Monitoring blood pressure and urinary TXB2 metabolites to assess systemic TXAS inhibition.
  • Controlling for off-target effects (e.g., COX-1/2 inhibition) using selective inhibitors (e.g., aspirin for COX-1) .

Q. How does this compound interact with oxidative stress pathways in platelets, and what experimental safeguards are needed?

this compound amplifies platelet activation under oxidative stress (e.g., H2O2 or methylmercury exposure) by enhancing calcium mobilization ([Ca²⁺]i). Researchers must:

  • Pre-treat platelets with antioxidants (e.g., N-acetylcysteine) to isolate TXAS-dependent effects.
  • Use fluorometric assays (e.g., Fura-2 AM) to quantify [Ca²⁺]i spikes .
  • Include controls with thromboxane receptor antagonists to confirm that enhanced aggregation is TXA2-independent .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound on eicosanoid profiles?

  • Use non-linear regression (e.g., log[inhibitor] vs. response) to calculate IC50 values for TXB2 inhibition.
  • Apply multivariate analysis (e.g., PCA) to identify correlations between PGE2, cAMP, and TXB2 levels in multi-omics datasets .
  • Report coefficient of variation (CV) for technical replicates to ensure assay precision, especially in LC-MS-based metabolite quantification .

Q. How can researchers address variability in this compound’s efficacy across human platelet donors?

  • Stratify donors by COX-1 haplotype (e.g., rs1330344) or TXAS (TBXAS1) polymorphisms linked to enzyme activity .
  • Pre-screen platelet-rich plasma for baseline TXB2 production to exclude outliers.
  • Use mixed-effects models to account for inter-individual variability in longitudinal studies .

Research Gaps & Future Directions

Q. What unexplored pathways might explain this compound’s paradoxical effects on cAMP in endothelial cells?

In bovine aortic endothelial cells, this compound elevates cAMP independently of TXAS inhibition, suggesting off-target activation of adenylate cyclase or phosphodiesterase (PDE) inhibition. Researchers should:

  • Perform kinase activity profiling (e.g., PDE III/IV inhibition assays).
  • Use CRISPR-Cas9 to knockout TXAS and validate cAMP effects .

Q. How does chronic this compound administration impact vascular remodeling in metabolic disease models?

In diabetic or hyperlipidemic models, prolonged TXAS inhibition may alter endothelial dysfunction via PGI2/TXA2 imbalance. Methodologies include:

  • Longitudinal imaging (e.g., ultrasound for arterial stiffness).
  • Transcriptomic analysis of TP receptor signaling in vascular smooth muscle cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.